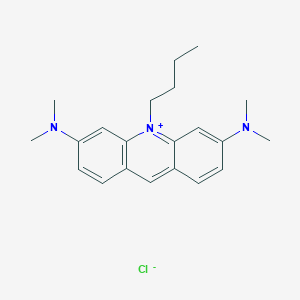
10-Butyl-3,6-bis(dimethylamino)acridin-10-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Butyl-3,6-bis(dimethylamino)acridin-10-ium chloride: is a synthetic organic compound belonging to the acridine family. Acridines are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is notable for its unique structure and properties, which make it useful in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Butyl-3,6-bis(dimethylamino)acridin-10-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acridine derivatives and butylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents, catalysts, and specific temperatures to facilitate the desired transformations.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods and quality control measures is essential to meet industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, resulting in new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized acridine derivatives, while substitution reactions can produce a variety of substituted acridines.
Scientific Research Applications
Chemistry: 10-Butyl-3,6-bis(dimethylamino)acridin-10-ium chloride is used as a reagent in organic synthesis and as a fluorescent dye in analytical chemistry.
Biology: In biological research, the compound is employed for nucleic acid staining and visualization, making it valuable in studies involving DNA and RNA.
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 10-Butyl-3,6-bis(dimethylamino)acridin-10-ium chloride involves its ability to intercalate with nucleic acids. This intercalation disrupts the normal structure of DNA and RNA, affecting various biological processes. The compound’s molecular targets include the phosphate groups of nucleic acids, and its interaction with these targets can lead to changes in gene expression and cellular function.
Comparison with Similar Compounds
Acridine Orange: A well-known fluorescent dye used for nucleic acid staining.
Proflavine: Another acridine derivative with applications in microbiology and medicine.
Acriflavine: Used as an antiseptic and in cancer research.
Uniqueness: 10-Butyl-3,6-bis(dimethylamino)acridin-10-ium chloride is unique due to its specific butyl and dimethylamino substituents, which confer distinct properties and applications compared to other acridine derivatives. Its ability to intercalate with nucleic acids and its fluorescent properties make it particularly valuable in scientific research.
Properties
CAS No. |
88598-43-0 |
|---|---|
Molecular Formula |
C21H28ClN3 |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
10-butyl-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;chloride |
InChI |
InChI=1S/C21H28N3.ClH/c1-6-7-12-24-20-14-18(22(2)3)10-8-16(20)13-17-9-11-19(23(4)5)15-21(17)24;/h8-11,13-15H,6-7,12H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
YUSQFVKTGNDVBW-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



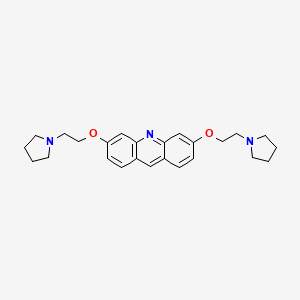
methyl}-1H-imidazole](/img/structure/B14402672.png)
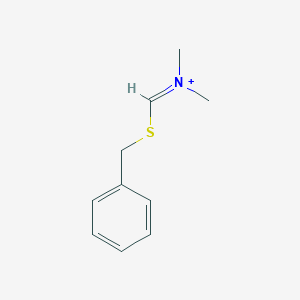

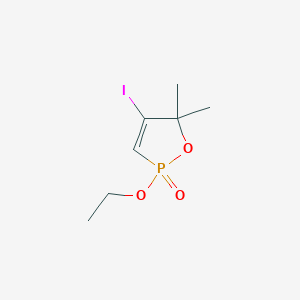
![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)
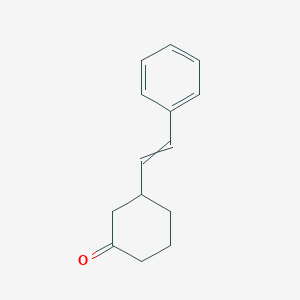

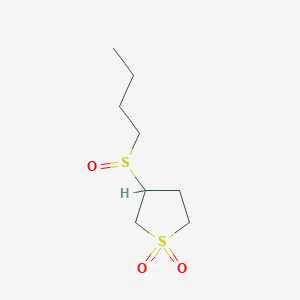
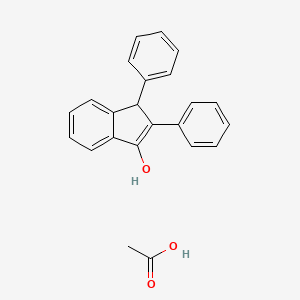
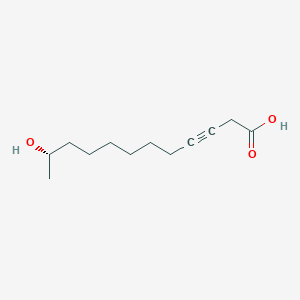
methanone](/img/structure/B14402737.png)
![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)
